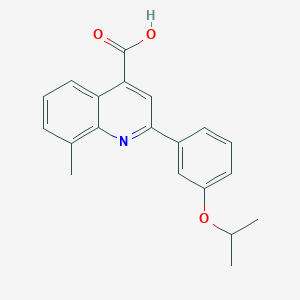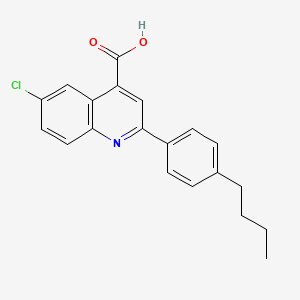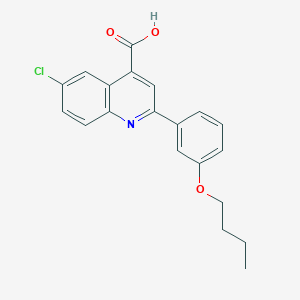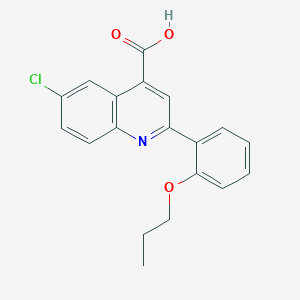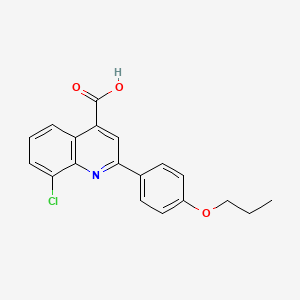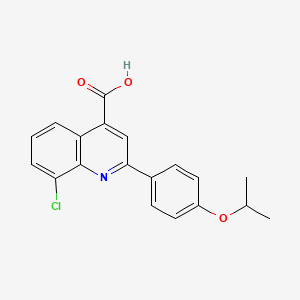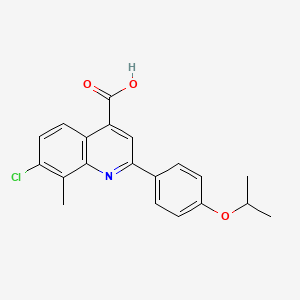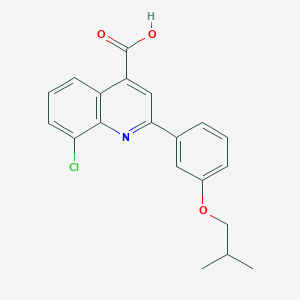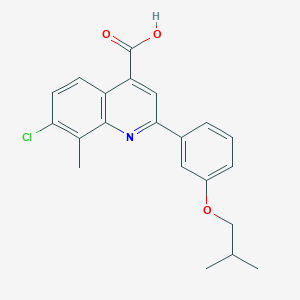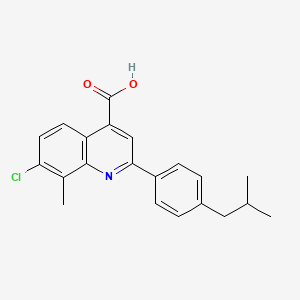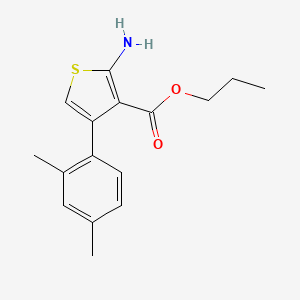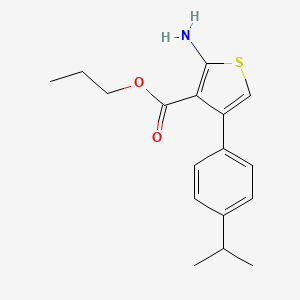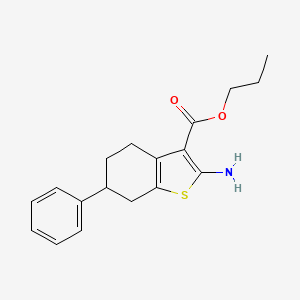![molecular formula C17H23NO3 B1344458 (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid CAS No. 1119449-77-2](/img/structure/B1344458.png)
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid” is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Applications De Recherche Scientifique
Modification and Application in Polymer Sciences
A notable application of derivatives related to (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid is seen in the field of polymer sciences. Specifically, polymers modified through reactions with various amines, similar in structure to the compound , have been studied for their increased thermal stability and promising biological activities. Such modifications can lead to the development of polymers with enhanced properties for medical applications, as indicated in the work of Aly and El-Mohdy (2015) on poly vinyl alcohol/acrylic acid hydrogels (Aly & El-Mohdy, 2015).
Development in Molecular Engineering
The compound also holds potential in molecular engineering, where derivatives of similar structure have been utilized in the synthesis of organic sensitizers for solar cell applications. The engineering of these sensitizers at a molecular level led to substantial photovoltaic performance, underscoring the potential of such compounds in the development of energy-related applications, as researched by Kim et al. (2006) (Kim et al., 2006).
Applications in Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry and potential drug development, derivatives akin to (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid have been synthesized and characterized for various applications. For instance, Wu et al. (2017) synthesized a derivative, highlighting its potential in drug development due to its notable synthetic features and promising structural properties (Wu et al., 2017).
Contribution in Material Sciences
In material sciences, the related compounds have contributed to the development of new materials with specific applications. For example, the study of acrylamide derivatives by Abu-Rayyan et al. (2022) for use as corrosion inhibitors in nitric acid solutions presents a practical application in the field of materials engineering, demonstrating the versatility of these compounds in different industrial applications (Abu-Rayyan et al., 2022).
Environmental Applications
Furthermore, derivatives of (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid have been explored for environmental applications, such as in the recovery of acrylic acid from industrial wastewater, indicating their significance in environmental sustainability efforts. This application is particularly critical in reducing the toxicity of waste streams and promoting sustainable industrial practices, as highlighted by Ahmad et al. (2014) (Ahmad et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-21-16-8-6-14(7-9-17(19)20)12-15(16)13-18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11,13H2,1H3,(H,19,20)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSQDVVKCVUZKP-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)
